N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a carboxamide group, a 5-chloro-2-methylphenyl moiety, and a benzyl group bearing a 2-fluorobenzamido substituent. This structure integrates multiple pharmacophoric elements:
- Imidazole ring: Facilitates hydrogen bonding and π-π interactions with biological targets.
- Carboxamide group: Enhances solubility and serves as a hydrogen bond donor/acceptor, critical for protein binding .
- Halogenated substituents: The 5-chloro and 2-fluoro groups likely improve metabolic stability and target affinity via hydrophobic and electrostatic interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-6-9-18(26)12-22(16)30-25(33)23-14-31(15-28-23)13-17-7-10-19(11-8-17)29-24(32)20-4-2-3-5-21(20)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRLICBMHRGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the chlorinated methylphenyl group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the imidazole ring through a nucleophilic substitution reaction.
Attachment of the fluorobenzamido group: This is typically done via an amide coupling reaction, where the fluorobenzamido group is introduced using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like sodium azide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional distinctions between the target compound and analogues from the evidence:
Key Observations :
- Halogenation : The target compound’s 5-chloro and 2-fluoro substituents contrast with methoxy groups in ’s analogue. Halogens typically enhance lipophilicity and target binding compared to methoxy’s electron-donating effects .
- Linker Flexibility : The 4-(2-fluorobenzamido)benzyl group in the target compound may improve conformational adaptability versus rigid propyl or Schiff base linkers in analogues .
- Core Heterocycle: Imidazole (target) vs.
Pharmacological and Physicochemical Comparisons
Bioactivity
- Antiviral Activity : highlights benzimidazole-carboxamides as dual-target inhibitors of bovine viral diarrhea virus (BVDV). The target compound’s fluorobenzamido group may similarly disrupt viral entry/replication via protease or polymerase inhibition .
- Anticancer Potential: Carboxamide-containing benzimidazoles () exhibit anticancer activity by intercalating DNA or inhibiting kinases. The target compound’s chloro and fluoro substituents could enhance cytotoxicity compared to methoxy-substituted derivatives .
Spectroscopic and Physical Properties
IR/NMR Signatures :
- The target compound’s carboxamide group would show IR peaks near 1650–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), aligning with ’s benzimidazole-carboxamides .
- ¹H NMR would display signals for aromatic protons (δ 7.0–8.5 ppm), fluorobenzamido NH (δ ~10 ppm), and imidazole protons (δ ~7.5–8.0 ppm), similar to analogues in .
- Solubility and Stability: The 2-fluorobenzamido group may improve aqueous solubility compared to fully nonpolar substituents (e.g., ’s propyl chain), while the chloro group enhances metabolic stability .
Biological Activity
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H18ClFN4O
- Molecular Weight : 368.83 g/mol
- CAS Number : Not yet assigned
The structure includes an imidazole ring, which is known for its role in various biological processes, and substituents that may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The imidazole moiety is often associated with the inhibition of enzymes such as kinases and phosphatases, which play critical roles in cell signaling.
- Receptor Modulation : The presence of fluorobenzamide suggests potential activity at G protein-coupled receptors (GPCRs), which are pivotal in various physiological responses.
Pharmacological Effects
The pharmacological profile of this compound has been explored through various studies:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (LNCaP).
- Anti-inflammatory Properties : There are indications that the compound may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The synthesis involves multi-step reactions, starting with coupling the imidazole core to substituted benzyl groups. Key steps include:
- Amide bond formation : Reaction of 2-fluorobenzoyl chloride with 4-aminobenzyl alcohol under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Imidazole alkylation : Using a benzyl halide intermediate, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Final carboxamide coupling : Employing EDCI/HOBt-mediated coupling of the imidazole intermediate with 5-chloro-2-methylaniline .
Q. Characterization :
- NMR : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.3 ppm; imidazole protons at δ 7.8–8.1 ppm) .
- Mass spectrometry : ESI-MS ([M+H] expected m/z ~520) validates molecular weight .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water mobile phase) .
Q. How can structural analogs guide SAR studies for this compound?
Structural analogs (e.g., chlorine/methoxy substitutions on phenyl rings) reveal key structure-activity relationships (SAR):
These findings suggest prioritizing halogenated and methyl-substituted derivatives for enhanced potency .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported biological activity data?
Conflicting efficacy reports (e.g., IC variability in kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) or pH (7.4 vs. 6.8) .
- Structural impurities : Trace byproducts (e.g., unreacted benzyl intermediates) can skew results. Use LC-MS to verify compound integrity .
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
Q. Recommended protocol :
Standardize assay buffers (pH 7.4, 1 mM ATP).
Validate purity via orthogonal methods (NMR + LC-MS).
Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies optimize substituent selection for enhanced target binding?
Computational and experimental approaches include:
- Molecular docking : Screen derivatives against crystal structures (e.g., PDB 3POZ) to identify critical interactions (e.g., hydrogen bonds with Lys123, hydrophobic contacts with Phe187) .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing chlorine with bromine increases binding by 0.8 kcal/mol) .
- Parallel synthesis : Generate a 24-compound library with variations at the benzamido and phenyl positions .
Q. Example optimization :
- Fluorine → trifluoromethyl : Improved IC from 120 nM to 45 nM in EGFR inhibition assays due to enhanced hydrophobic interactions .
Q. How to elucidate the mechanism of action using biochemical assays?
Key methodologies:
- Enzyme inhibition assays : Measure IC against purified targets (e.g., EGFR, COX-2) using fluorescence polarization .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization post-treatment .
- RNA-seq : Identify downstream pathways (e.g., MAPK/ERK suppression) in treated vs. untreated cells .
Q. Data interpretation :
- Dose-dependent reduction in phospho-EGFR levels (western blot) confirms on-target effects .
- CETSA shows ΔT = +4.2°C for EGFR, indicating strong binding .
Q. What analytical techniques validate stability under physiological conditions?
- Plasma stability assay : Incubate compound in human plasma (37°C, 24 hrs); >80% remaining indicates suitability for in vivo studies .
- pH-dependent degradation : Monitor via HPLC at pH 2 (stomach) and 7.4 (blood). Degradation <10% at 6 hrs suggests oral bioavailability .
- Light/heat stress testing : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation confirms shelf stability .
Q. How to address low solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
